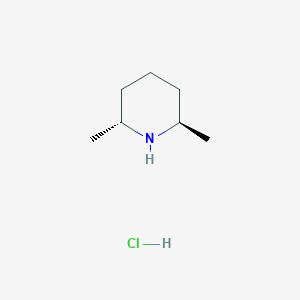

(2R,6R)-2,6-dimethylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

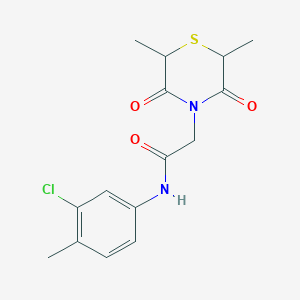

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a ketamine metabolite that has rapid antidepressant activity without ketamine-related side effects . The NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .

Synthesis Analysis

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a metabolite of ketamine and norketamine . It is categorized as an arylcyclohexylamine .Molecular Structure Analysis

The molecular structure of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” involves several key components. It is a ketamine metabolite that enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells .Chemical Reactions Analysis

The effects of HNK, I5, and I6 on the expression of protein in the hippocampus of depressed mice were studied by isobaric tags for relative and absolute quantitation (iTRAQ) to explore the mechanism of their antidepressant action . These antidepressants are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” include a molecular weight of 276.16, a chemical formula of C12H14ClNO2.HCl, and it is soluble to 50 mM in water and to 100 mM in DMSO . It is a crystalline solid that is stored at room temperature .Aplicaciones Científicas De Investigación

Understanding the Role in Antidepressant Action

One of the pivotal scientific applications of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” is its contribution to the understanding of ketamine's unique antidepressant effects. Research has suggested that an active metabolite of ketamine, (2R,6R)-hydroxynorketamine (HNK), which lacks the NMDAR binding properties or key side effects of its parent compound, is both necessary and sufficient for ketamine's antidepressant effects in rodents. This discovery challenges the NMDAR hypothesis of ketamine's action and opens new avenues for antidepressant drug development, focusing on the molecular mechanisms underlying the therapeutic effects of ketamine and (2R,6R)-HNK (Aleksandrova, Wang, & Phillips, 2017).

Insights into Molecular Mode of Action in Cotton

Another area of application is in the agricultural sector, specifically in the management of cotton growth. Mepiquat chloride (MC), which shares structural similarities with “(2R,6R)-2,6-dimethylpiperidine hydrochloride,” is used as a plant growth regulator. Its application on cotton foliage at different growth stages serves as a practical tool for cotton management, influencing plant height, leaf area, and yield through its action on gibberellin activity and carbohydrate metabolism. This provides a clear example of how chemical regulation can enhance agricultural productivity and sustainability (Tung et al., 2020).

Contribution to Understanding Toxicity and Environmental Impact

The study of similar compounds has contributed significantly to understanding the environmental and toxicological impact of widely used chemicals. For instance, research on 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide, has provided insights into its toxicity, mutagenicity, and environmental dispersion, highlighting the need for responsible management and the development of less harmful alternatives. This research underscores the importance of chemical safety and environmental protection in the context of agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-2,6-dimethylpiperidine hydrochloride | |

CAS RN |

130291-36-0 |

Source

|

| Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)